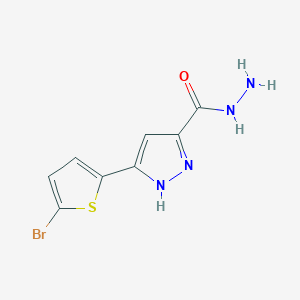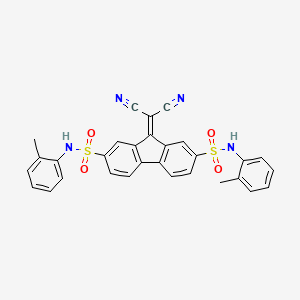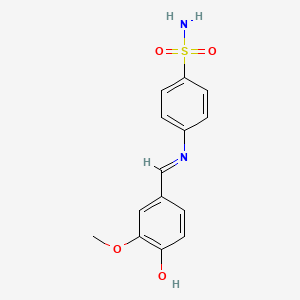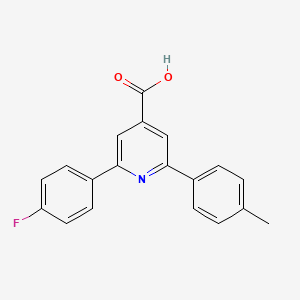
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula C19H13Cl2NO2 and a molecular weight of 358.22 g/mol . This compound is characterized by its pyridine ring substituted with two 4-chlorophenyl groups and a carboxylate ester group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate typically involves the reaction of 2,6-dichloropyridine with 4-chlorobenzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as toluene or ethanol and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Scientific Research Applications
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate can be compared with similar compounds such as:
- Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate
- Methyl 2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate These compounds share similar structural features but differ in the substituents on the phenyl rings, which can influence their chemical reactivity and applications .
Properties
Molecular Formula |
C19H13Cl2NO2 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C19H13Cl2NO2/c1-24-19(23)14-10-17(12-2-6-15(20)7-3-12)22-18(11-14)13-4-8-16(21)9-5-13/h2-11H,1H3 |
InChI Key |
LESQXTUJIJWBOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12040598.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)


![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)


